

Application Notes: Tetrakis(trimethylsilyl)silane as a Versatile Solid-State NMR Standard

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Compound of Interest

Compound Name: *Tetrakis(trimethylsilyl)silane*

Cat. No.: *B1295357*

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Introduction

Tetrakis(trimethylsilyl)silane, commonly abbreviated as TTMSS or TKS, has emerged as a superior standard for solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly with the advent of fast Magic Angle Spinning (MAS) rates.^{[1][2]} Its unique properties make it an excellent, multi-purpose reference compound for a variety of critical calibration and setup procedures in ssNMR experiments.^{[1][2]} This document provides detailed application notes and protocols for the effective use of TTMSS by researchers, scientists, and professionals in drug development and other fields utilizing ssNMR.

Key Advantages of TTMSS as a Solid-State NMR Standard:

- High Signal-to-Noise Ratio (SNR): TTMSS provides a strong ^1H signal, which is highly advantageous for modern ssNMR probes with small rotor volumes where traditional standards may yield low sensitivity.^{[1][2]}
- Sharp Resonance Line: Due to a high degree of molecular rotational motion, TTMSS exhibits a narrow natural linewidth, making it an excellent tool for shimming.^[1]
- TMS-like Chemical Shift: The chemical shift of TTMSS is very close to that of tetramethylsilane (TMS), the universal standard in solution-state NMR, allowing for straightforward chemical shift referencing.^{[1][3]}

- Versatility: TTMSS can be used for multiple instrument setup tasks, including magic angle calibration, shimming, and chemical shift referencing, often without the need to change the sample.[1][2]
- Suitability for Fast MAS: It is particularly effective for instrument setup at very high MAS conditions.[1][2]
- Potential as an Internal Standard: Its chemical shift is well-removed from the typical ranges for biological samples, opening up possibilities for its use as an internal standard in complex biological solids.[1]

Limitations:

It is important to note that TTMSS is not suitable as a chemical shift reference material below approximately 238 K due to a phase transition that affects its dynamic properties and spectral characteristics.[4][5]

Quantitative Data

The following table summarizes the key NMR properties of **Tetrakis(trimethylsilyl)silane**.

Property	Nucleus	Value	Conditions	Reference
Chemical Shift	¹ H	0.17 ppm	Referenced to the CH ₂ signal of adamantane at 40.48 ppm, 33.333 kHz MAS, 23.4 °C	[1]
¹³ C		All twelve methyl signals are equivalent	Above 239 K	[1]
²⁹ Si		-9.2 ppm (central Si), -9.9 ppm (methyl Si)		
Linewidth	¹ H	0.07 ppm	600 MHz, 33.333 kHz MAS	[1]
J-Coupling	²⁹ Si- ¹³ C	6.6 Hz		[6]

Experimental Protocols

Protocol 1: General Instrument Setup using a TTMSS Mixture

This protocol describes the use of a single rotor containing a mixture of standard compounds to perform a complete configuration and calibration of an ssNMR probe.[1][2]

Materials:

- **Tetrakis(trimethylsilyl)silane (TTMSS)**
- Adamantane
- Uniformly ¹³C, ¹⁵N-labeled N-acetyl valine (NAV)
- Potassium Bromide (KBr)

- ssNMR rotor (e.g., 1.6 mm)

Procedure:

- Sample Preparation:

- Prepare a physical mixture of TTMSS, adamantane, NAV, and KBr. The relative concentrations can be adjusted based on the specific requirements of the experiments.

- Pack the mixture into an appropriate ssNMR rotor.

- Spectrometer Setup:

- Insert the rotor into the ssNMR probe.

- Spin the sample to the desired MAS rate (e.g., near 40 kHz).[1][2]

- Shimming:

- Acquire a ^1H spectrum.

- Use the sharp resonance of TTMSS to perform shimming of the magnetic field to achieve optimal resolution and lineshape.[1]

- Magic Angle Calibration:

- The magic angle can be precisely set by observing the echo signal intensity of TTMSS or by minimizing the second-order spinning sideband to center band ratio of KBr.[1]

- Pulse Width Calibrations:

- Perform ^1H pulse width calibrations using the strong signal from TTMSS or adamantane.

- Cross-Polarization and ^1H Decoupling Setup:

- Utilize the signals from adamantane and NAV to optimize cross-polarization and ^1H decoupling parameters.

- Chemical Shift Referencing:

- Reference the ^1H chemical shift of TTMSS to 0.17 ppm, with the CH_2 signal of adamantane referenced to 40.48 ppm.[1]

Protocol 2: TTMSS as an Internal Standard

This protocol outlines the use of TTMSS as an internal standard for chemical shift referencing in biological solid samples.

Materials:

- **Tetrakis(trimethylsilyl)silane** (TTMSS)
- Biological solid sample of interest
- ssNMR rotor

Procedure:

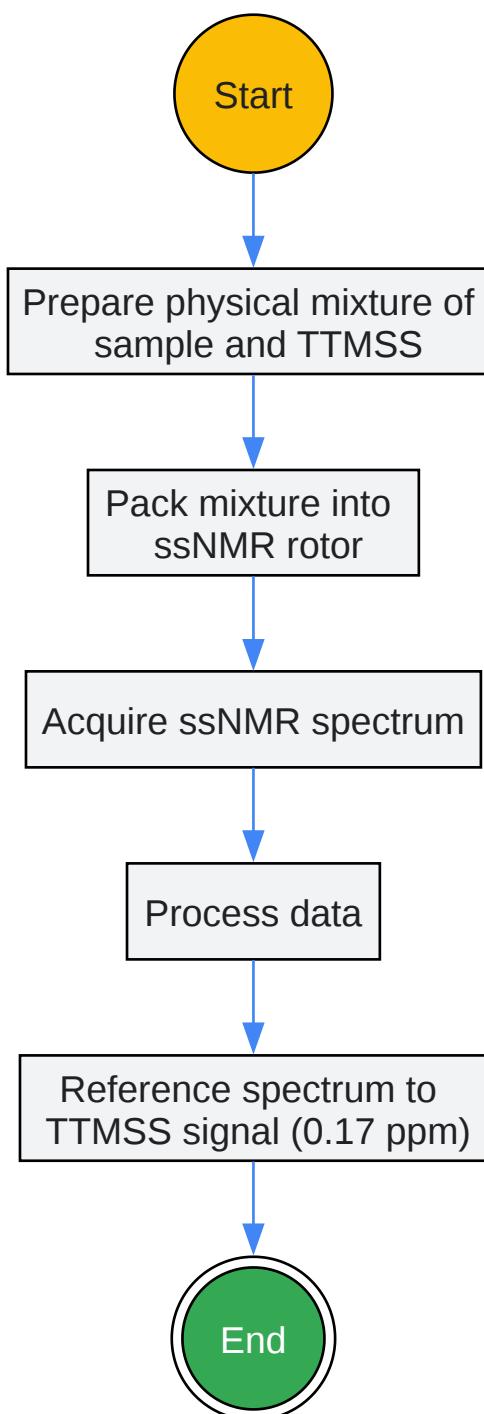
- Sample Preparation:
 - Prepare a physical mixture of the biological sample and a small, known quantity of TTMSS. The amount of TTMSS should be sufficient to provide a clear signal without overwhelming the sample signals.
 - Homogenize the mixture and pack it into the ssNMR rotor.
- Data Acquisition:
 - Acquire the ssNMR spectrum of the sample under the desired experimental conditions.
- Data Processing:
 - Reference the acquired spectrum to the known chemical shift of the TTMSS ^1H signal (0.17 ppm).[1]

Visualizations



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Caption: Workflow for general ssNMR instrument setup using a TTMSS mixture.



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Caption: Protocol for using TTMSS as an internal standard in ssNMR.

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